![molecular formula C15H23NO3S B11776923 Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is a versatile small molecule scaffold used in various research applications. It is a derivative of tetrahydrothieno pyridine, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester functional group. This compound is primarily utilized in the synthesis of complex organic molecules and serves as an intermediate in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol typically involves a multi-step process. One common method starts with the polymerization of 2-thiopheneethylamine and formaldehyde to form N-(2-ethyl) thiophene methylamine. This intermediate undergoes a cyclization reaction in the presence of ethanol and hydrogen chloride to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol involves its interaction with specific molecular targets. The Boc-protected nitrogen can undergo deprotection to reveal a free amine, which can then participate in various biochemical pathways. The ethyl ester group can be hydrolyzed to form a carboxylic acid, which may interact with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: A similar compound used as an intermediate in pharmaceutical synthesis.
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate: Another derivative with a carboxylate functional group instead of a methanol group.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Used in the synthesis of antithrombotic agents.
Uniqueness
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is unique due to its combination of a Boc-protected nitrogen and an ethyl ester group, making it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C15H23NO3S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
tert-butyl 4-ethyl-2-(hydroxymethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H23NO3S/c1-5-12-11-8-10(9-17)20-13(11)6-7-16(12)14(18)19-15(2,3)4/h8,12,17H,5-7,9H2,1-4H3 |
Clave InChI |
ISGRSDDSPSBZCN-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(CCN1C(=O)OC(C)(C)C)SC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


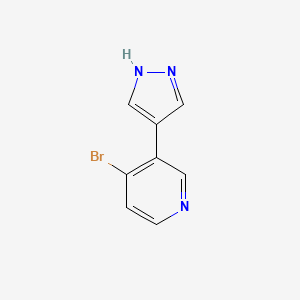
![6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776856.png)
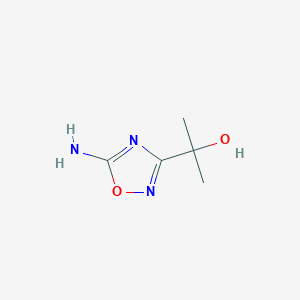
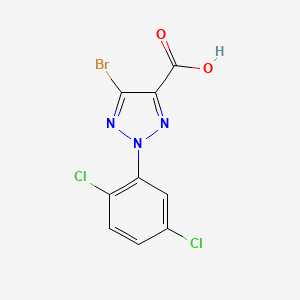
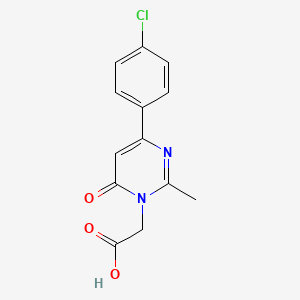
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11776880.png)
![Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B11776886.png)
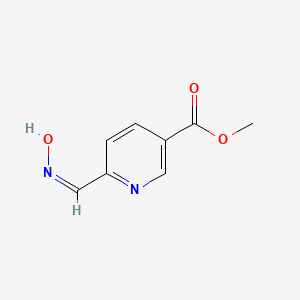
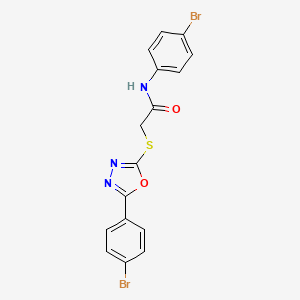
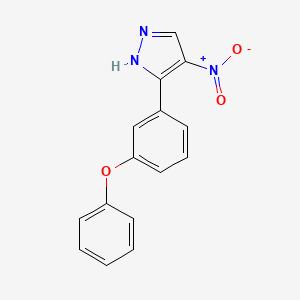

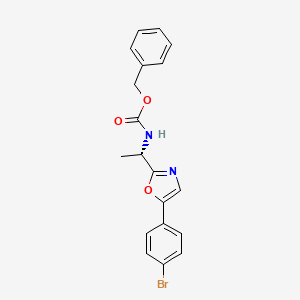
![11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11776921.png)

